molecular formula C55H60N5O9P B12094529 2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite

2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite

Cat. No.: B12094529
M. Wt: 966.1 g/mol
InChI Key: RTCXQZNUPGAZAK-UHFFFAOYSA-N
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Description

2’-Deoxy-5’-O-DMT-N4-Fmoc-5-methylcytidine 3’-CE-phosphoramidite is a cytidine analog used in the synthesis of modified nucleosides. Cytidine analogs have a mechanism of inhibiting DNA methyltransferases, which can lead to potential anti-metabolic and anti-tumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5’-O-DMT-N4-Fmoc-5-methylcytidine 3’-CE-phosphoramidite involves multiple steps, including the protection of functional groups, activation of intermediates, and coupling reactions. The process typically starts with the protection of the hydroxyl groups of cytidine, followed by the introduction of the dimethoxytrityl (DMT) group at the 5’-position. The N4 position is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group. Finally, the 3’-position is activated with a cyanoethyl (CE) phosphoramidite group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5’-O-DMT-N4-Fmoc-5-methylcytidine 3’-CE-phosphoramidite undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions include modified nucleosides with altered functional groups, which can be used in various biochemical applications .

Scientific Research Applications

2’-Deoxy-5’-O-DMT-N4-Fmoc-5-methylcytidine 3’-CE-phosphoramidite is widely used in scientific research, including:

Mechanism of Action

The compound exerts its effects by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition can lead to changes in gene expression and has potential anti-metabolic and anti-tumor effects. The molecular targets include DNA methyltransferases, and the pathways involved are related to DNA methylation and gene regulation .

Comparison with Similar Compounds

Similar Compounds

  • N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite
  • 2’-Deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite

Uniqueness

2’-Deoxy-5’-O-DMT-N4-Fmoc-5-methylcytidine 3’-CE-phosphoramidite is unique due to its specific combination of protective groups and its ability to inhibit DNA methyltransferases. This makes it particularly useful in the synthesis of modified nucleosides and in research related to DNA methylation .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H60N5O9P/c1-36(2)60(37(3)4)70(67-31-15-30-56)69-49-32-51(59-33-38(5)52(57-53(59)61)58-54(62)65-34-48-46-20-13-11-18-44(46)45-19-12-14-21-47(45)48)68-50(49)35-66-55(39-16-9-8-10-17-39,40-22-26-42(63-6)27-23-40)41-24-28-43(64-7)29-25-41/h8-14,16-29,33,36-37,48-51H,15,31-32,34-35H2,1-7H3,(H,57,58,61,62)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCXQZNUPGAZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5CC(C(O5)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)OP(N(C(C)C)C(C)C)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H60N5O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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